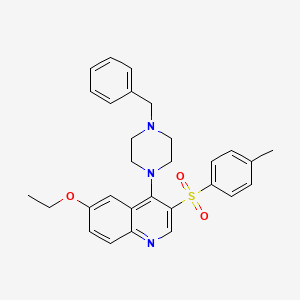

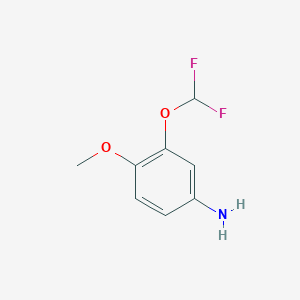

![molecular formula C19H22N4O2S B2841726 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219914-07-4](/img/structure/B2841726.png)

2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzimidazole and piperazine . Benzimidazole and piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system . They have been subjects of comparative analysis for their potential as ligands for Alpha1-Adrenergic Receptor .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, involves the condensation of the benzimidazole nuclei with various substituted piperazines .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . The results of these analyses have helped identify promising lead compounds .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Research into compounds structurally related to 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, such as SAM-760, a 5HT6 antagonist, reveals their potential in treating Alzheimer's disease. Metabolic pathways involving cytochrome P450 enzymes, specifically CYP3A, play a significant role in their disposition, demonstrating a complex interaction with drug-metabolizing enzymes which could influence their therapeutic efficacy and drug-drug interaction profile (A. Sawant-Basak et al., 2018).

Antimicrobial and Antiviral Activities

Compounds like this compound have been evaluated for their antimicrobial and antiviral activities. For example, piperazinyl-nitroimidazole derivatives have shown promising in vitro anti-HIV activity, suggesting potential applications in developing new therapeutic agents against viral infections (N. Al-Masoudi et al., 2007).

Corrosion Inhibition

Benzimidazole derivatives, including those with piperazinyl groups, have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting steel in acidic environments, which could be beneficial for industrial applications requiring corrosion resistance (M. Yadav et al., 2016).

Antidepressant Properties

The investigation of compounds like Lu AA21004, featuring a piperazinyl unit, has contributed to understanding the metabolic pathways of novel antidepressants. These studies highlight the role of specific cytochrome P450 enzymes in the metabolic transformation of these compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Mette G. Hvenegaard et al., 2012).

Antidiabetic and Anticancer Activities

Piperazine derivatives have been identified as potent antidiabetic agents, indicating their role in insulin secretion and glucose homeostasis. Such findings support the exploration of these compounds for treating diabetes (G. Le Bihan et al., 1999). Additionally, benzimidazole and piperazine conjugates have been evaluated for their anticancer activities, offering promising avenues for developing new cancer therapies (Y. Al-Soud et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-21-18-10-6-5-9-17(18)20-19(21)22-11-13-23(14-12-22)26(24,25)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFZVFCAONOGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)

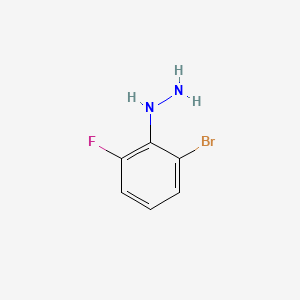

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)

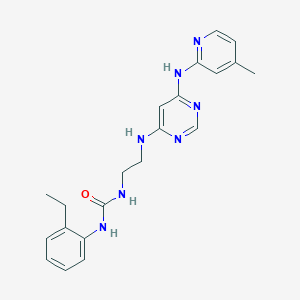

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

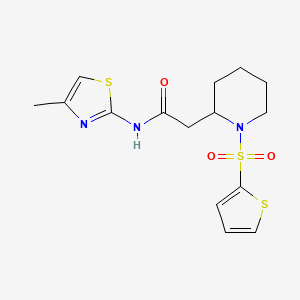

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)